Cas no 944392-68-1 (Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate)

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate structure
944392-68-1 structure
Nom du produit:Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
Numéro CAS:944392-68-1
Le MF:C16H21BO6
Mégawatts:320.145345449448
MDL:MFCD11858596
CID:1123826
PubChem ID:354335164

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Propriétés chimiques et physiques

Nom et identifiant

    • 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
    • 1,3-Benzenedicarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,3-dimethyl ester
    • Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
    • 3,5-Bis(methoxycarbonyl)benzeneboronic acid pinacol ester
    • dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
    • 3,5-DIMETHYL(BENZENECARBOXYLATE)-5-BORONIC ACID PINACOL ESTER
    • benzene-1,3,5-tris(3',5'-benzenedicarboxylic acid dimethyl ester)
    • C-2333
    • dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate
    • dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolyl)isophthalate
    • dimethyl isophthalate-5-pinacolboronate
    • QC-9864
    • 2-[3,5-Bis(methoxycarbonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylic Acid Dimethyl Ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic Acid Dimethyl Ester
    • AK165180
    • BCP19906
    • MB10246
    • BA01004
    • D5239
    • B90053
    • dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoph
    • dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
    • 1,3-Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate (ACI)
    • 944392-68-1
    • 1,3-DIMETHYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE
    • YSZC050
    • SCHEMBL1814092
    • H10389
    • AKOS005264712
    • DS-8940
    • SY068008
    • MFCD11858596
    • 1,3-DIMETHYL 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE
    • EN300-7392645
    • DTXSID90655144
    • CS-W001005
    • Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
    • MDL: MFCD11858596
    • Piscine à noyau: 1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3
    • La clé Inchi: IGSNWXAGFXHYOG-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C(C(OC)=O)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Propriétés calculées

  • Qualité précise: 320.143119g/mol
  • Charge de surface: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Nombre de liaisons rotatives: 5
  • Masse isotopique unique: 320.143119g/mol
  • Masse isotopique unique: 320.143119g/mol
  • Surface topologique des pôles: 71.1Ų
  • Comptage des atomes lourds: 23
  • Complexité: 435
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Point de fusion: 135.0 to 139.0 deg-C
  • Le PSA: 71.06000
  • Le LogP: 1.55900

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB442720-250mg
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, 95%; .
944392-68-1 95%
250mg
€77.40 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050800-250mg
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1 98%
250mg
¥60.00 2024-04-24
eNovation Chemicals LLC
Y1050404-100g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1 98%
100g
$660 2024-06-06
Chemenu
CM135976-10g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1 95%+
10g
$169 2024-07-19
Chemenu
CM135976-25g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1 95%+
25g
$411 2024-07-19
Alichem
A449038329-10g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1 98%
10g
$315.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YV112-1g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
944392-68-1 98%
1g
410.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YV112-5g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
944392-68-1 98%
5g
1328.0CNY 2021-08-04
Chemenu
CM135976-1g
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1 95+%
1g
$59 2022-08-31
TRC
D480003-500mg
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
944392-68-1
500mg
$87.00 2023-05-18

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… ,  4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: Dimethylacetamide ;  12 h, 100 °C
Référence
Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation
Tang, Wenjun; Keshipeddy, Santosh; Zhang, Yongda; Wei, Xudong; Savoie, Jolaine; et al, Organic Letters, 2011, 13(6), 1366-1369

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 70 °C
Référence
A Copper(II)-Paddlewheel Metal-Organic Framework with Exceptional Hydrolytic Stability and Selective Adsorption and Detection Ability of Aniline in Water
Chen, Ya ; Wang, Bin; Wang, Xiaoqing; Xie, Lin-Hua ; Li, Jinping ; et al, ACS Applied Materials & Interfaces, 2017, 9(32), 27027-27035

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  12 h, rt → 90 °C; 90 °C → rt
Référence
Functionalized mesopores to metal organic frameworks via metal ligand fragment coassembly
Park, Jinhee; Wang, Zhiyong U.; Sun, Lin-Bing; Chen, Ying-Pin; Zhou, Hong-Cai, Journal of the American Chemical Society, 2012, 134(49), 20110-20116

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ;  12 h, 140 °C
Référence
NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation
Ding, Siyi ; Wang, Linghua; Miao, Zongcheng; Li, Pengfei, Molecules, 2019, 24(7),

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, rt → 90 °C
Référence
A Novel Electrochromic Polymer Synthesized through Electropolymerization of a New Donor-Acceptor Bipolar System
Natera, Jose; Otero, Luis; Sereno, Leonides; Fungo, Fernando; Wang, Nung-Sen; et al, Macromolecules (Washington, 2007, 40(13), 4456-4463

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
Référence
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Référence
Two isostructural metal-organic frameworks with unique nickel clusters for C2H2/C2H6/C2H4 mixture separation
Wang, Hao-Tian; Chen, Qiang; Zhang, Xin; Zhao, Yan-Long; Xu, Ming-Ming; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(23), 12497-12502

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Référence
A new metal-organic framework for separation of C2H2/CH4 and CO2/CH4 at room temperature
Duan, Xing; Zhou, You; Lv, Ran; Yu, Ben; Chen, Haodong; et al, Journal of Solid State Chemistry, 2018, 260, 31-33

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Référence
Compositions and methods for selective separation of hydrocarbon isomers
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  -78 °C; 15 h, reflux
Référence
Methane Storage in Metal-Organic Frameworks: Current Records, Surprise Findings, and Challenges
Peng, Yang; Krungleviciute, Vaiva; Eryazici, Ibrahim; Hupp, Joseph T.; Farha, Omar K.; et al, Journal of the American Chemical Society, 2013, 135(32), 11887-11894

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Référence
Programmed Negative Allostery with Guest-Selected Rotamers Control Anion-Anion Complexes of Stackable Macrocycles
Sheetz, Edward G.; Qiao, Bo; Pink, Maren; Flood, Amar H., Journal of the American Chemical Society, 2018, 140(25), 7773-7777

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 100 °C; 12 h, 100 °C
Référence
Method for preparing 5-(4-carboxynaphthalen-1-yl)isophthalic acid from 4-bromonaphthalen-1-carboxylic acid
, China, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 90 °C
Référence
Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C; 100 °C → rt
Référence
Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation
Wang, Guanghui; Xu, Liang; Li, Pengfei, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, rt → 80 °C
Référence
Synthesis of metal organic framework (mof) materials with high adsorption capacity of organic compounds and CO2 capture
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  0.5 h; 12 h, rt → 100 °C
Référence
A synthetic method of new 5-[10-(9-carboxyl anthracene)]-isophthalic acid
, China, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 70 °C
Référence
A novel methoxy-decorated metal-organic framework exhibiting high acetylene and carbon dioxide storage capacities
Duan, Xing; Cui, Yuanjing; Yang, Yu; Qian, Guodong, CrystEngComm, 2017, 19(11), 1464-1469

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Référence
A NbO-type metal-organic framework exhibiting high deliverable capacity for methane storage
Song, Chengling; Ling, Yajing; Feng, Yunlong; Zhou, Wei; Yildirim, Taner; et al, Chemical Communications (Cambridge, 2015, 51(40), 8508-8511

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 128 °C
Référence
Preparation of 5-[2-(5-carboxy-pyridyl)]-1,3- benzene dicarboxylic acid
, China, , ,

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Référence
A New Multidentate Hexacarboxylic Acid for the Construction of Porous Metal-Organic Frameworks of Diverse Structures and Porosities
Chen, Zhenxia; Xiang, Shengchang; Liao, Tengbiao; Yang, Yongtai; Chen, Yu-Sheng; et al, Crystal Growth & Design, 2010, 10(6), 2775-2779

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Raw materials

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944392-68-1)Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
A902919
Pureté:99%/99%
Quantité:25g/100g
Prix ($):220.0/746.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:944392-68-1)3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
sfd7278
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête